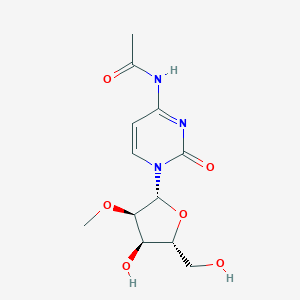
2,4-dichloro-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-methoxyphenyl)benzamide (DMBA) is a chemical compound that belongs to the class of amides. It is widely used in scientific research for its unique properties and mechanism of action. DMBA is synthesized through a complex chemical process, and its synthesis method has been optimized over the years.
Wirkmechanismus
2,4-dichloro-N-(2-methoxyphenyl)benzamide exerts its carcinogenic effects through the formation of DNA adducts. DNA adducts are covalent bonds between 2,4-dichloro-N-(2-methoxyphenyl)benzamide and DNA molecules, leading to the formation of mutations and DNA damage. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to DNA. The formation of DNA adducts can lead to the activation of oncogenes and the inactivation of tumor suppressor genes, leading to the development of tumors.
Biochemical and Physiological Effects
2,4-dichloro-N-(2-methoxyphenyl)benzamide has several biochemical and physiological effects. It has been shown to induce oxidative stress and inflammation, leading to the development of tumors. 2,4-dichloro-N-(2-methoxyphenyl)benzamide also alters the expression of several genes involved in DNA damage and repair, leading to the accumulation of mutations and DNA damage. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(2-methoxyphenyl)benzamide has several advantages and limitations for lab experiments. It is a potent carcinogen that can induce tumors in experimental animals, making it an ideal research tool to study the mechanisms of chemical carcinogenesis. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is also relatively easy to synthesize, and its synthesis method has been optimized over the years. However, 2,4-dichloro-N-(2-methoxyphenyl)benzamide has several limitations, such as its toxicity and potential hazards to researchers. 2,4-dichloro-N-(2-methoxyphenyl)benzamide should be handled with care, and proper safety measures should be taken to avoid exposure.
Zukünftige Richtungen
There are several future directions for the research on 2,4-dichloro-N-(2-methoxyphenyl)benzamide. One direction is to study the effects of 2,4-dichloro-N-(2-methoxyphenyl)benzamide on different cell types and tissues. Another direction is to study the potential role of 2,4-dichloro-N-(2-methoxyphenyl)benzamide in the development of human cancers. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce tumors in experimental animals, but its effects on human cells and tissues are not well understood. Another direction is to develop new compounds that can inhibit the carcinogenic effects of 2,4-dichloro-N-(2-methoxyphenyl)benzamide and other environmental pollutants. Developing new compounds can help prevent the development of tumors and reduce the risk of cancer.
Synthesemethoden
2,4-dichloro-N-(2-methoxyphenyl)benzamide is synthesized through a complex chemical process that involves the reaction between 2,4-dichlorobenzoyl chloride and 2-methoxyaniline. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through a series of techniques such as column chromatography and recrystallization. The synthesis method of 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been optimized over the years, and several modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(2-methoxyphenyl)benzamide is widely used in scientific research for its unique properties and mechanism of action. It is mainly used as a research tool to study the effects of DNA damage and repair. 2,4-dichloro-N-(2-methoxyphenyl)benzamide is a potent carcinogen that induces tumors in experimental animals and is used to study the mechanisms of chemical carcinogenesis. It is also used to study the effects of environmental pollutants and their potential role in cancer development. 2,4-dichloro-N-(2-methoxyphenyl)benzamide has been shown to induce DNA damage and mutations, leading to the development of tumors.
Eigenschaften
CAS-Nummer |
7506-47-0 |
|---|---|
Produktname |
2,4-dichloro-N-(2-methoxyphenyl)benzamide |
Molekularformel |
C14H11Cl2NO2 |
Molekulargewicht |
296.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NO2/c1-19-13-5-3-2-4-12(13)17-14(18)10-7-6-9(15)8-11(10)16/h2-8H,1H3,(H,17,18) |
InChI-Schlüssel |
ZIVGZESHZQWYBP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Andere CAS-Nummern |
7506-47-0 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)




![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)


